molecular formula C20H32O6 B084156 20-Tert-butyl-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene CAS No. 14098-26-1

20-Tert-butyl-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene

Cat. No. B084156
CAS RN: 14098-26-1
M. Wt: 368.5 g/mol
InChI Key: CDVQWFXYOJACMS-UHFFFAOYSA-N
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Description

The name suggests that this compound is a bicyclic structure with a tert-butyl group attached. A tert-butyl group is a functional group with the formula -C(CH3)3. It’s derived from butane and consists of a central carbon atom bonded to three methyl groups and the rest of the molecule . The “hexaoxa” part suggests the presence of six oxygen atoms in the molecule.


Chemical Reactions Analysis

Tert-butyl groups are known to be quite reactive. They can participate in a variety of chemical reactions, including oxidation, reduction, and various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. Tert-butyl groups are generally nonpolar and hydrophobic, so they can impact the solubility and other properties of the compound they’re part of .

properties

IUPAC Name

20-tert-butyl-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O6/c1-20(2,3)17-4-5-18-19(16-17)26-15-13-24-11-9-22-7-6-21-8-10-23-12-14-25-18/h4-5,16H,6-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVQWFXYOJACMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OCCOCCOCCOCCOCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70878536
Record name BENZO18CROWN6ETHERMTBUTYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70878536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

20-Tert-butyl-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene

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